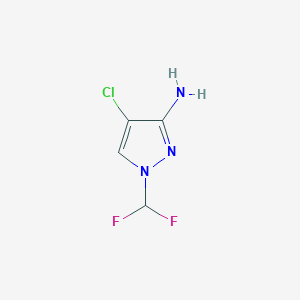

4-Chloro-1-(difluoromethyl)-1H-pyrazol-3-amine

Description

Properties

Molecular Formula |

C4H4ClF2N3 |

|---|---|

Molecular Weight |

167.54 g/mol |

IUPAC Name |

4-chloro-1-(difluoromethyl)pyrazol-3-amine |

InChI |

InChI=1S/C4H4ClF2N3/c5-2-1-10(4(6)7)9-3(2)8/h1,4H,(H2,8,9) |

InChI Key |

YRJGGNKPUBSRJE-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=NN1C(F)F)N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-(difluoromethyl)-1H-pyrazol-3-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-3-nitropyrazole with difluoromethylamine in the presence of a reducing agent. The reaction is carried out in an organic solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-1-(difluoromethyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction Reactions: Reduction of the nitro group (if present) to an amine group.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation reactions can produce pyrazole oxides.

Scientific Research Applications

4-Chloro-1-(difluoromethyl)-1H-pyrazol-3-amine has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.

Agrochemicals: The compound is explored for its use as a pesticide or herbicide due to its ability to inhibit specific enzymes in pests.

Material Science: It is studied for its potential use in the synthesis of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Chloro-1-(difluoromethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to its biological effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups : The difluoromethyl group in the target compound (-CF₂H) increases electronegativity and polarity compared to analogs with fluorophenylmethyl or chlorobenzyl groups. This enhances solubility in polar solvents and may improve metabolic stability .

- Lipophilicity (logP) : The difluoromethyl group lowers logP compared to aryl substituents, balancing membrane permeability and aqueous solubility. For example, 4-chloro-1-[(3-fluorophenyl)methyl]-1H-pyrazol-3-amine has a higher logP (~2.5) due to its aromatic ring, favoring blood-brain barrier penetration .

Biological Activity

4-Chloro-1-(difluoromethyl)-1H-pyrazol-3-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of antifungal and antimalarial research. This article delves into the synthesis, biological activity, structure-activity relationships (SAR), and recent research findings related to this compound.

The molecular formula of this compound is C5H4ClF2N3, with a molecular weight of 179.56 g/mol. The structure features a pyrazole ring substituted with both a chloro and a difluoromethyl group, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. Various methods have been reported, including reductive chlorination processes that yield high selectivity for the desired compound .

Antifungal Activity

Recent studies have demonstrated that compounds containing the difluoromethyl pyrazole moiety exhibit notable antifungal properties. For instance:

- In vitro studies have shown that derivatives of this compound possess significant inhibitory activity against various phytopathogenic fungi such as Botrytis cinerea and Rhizoctonia solani. One study reported an IC50 value of 7.48 mg/L for a closely related compound SCU2028, indicating effective antifungal potential .

| Compound | Fungal Target | IC50 Value (mg/L) |

|---|---|---|

| SCU2028 | Rhizoctonia solani | 7.48 |

| 7a | Botrytis cinerea | Moderate Activity |

Antimalarial Activity

The antimalarial potential of pyrazole derivatives has also been explored. Compounds similar to this compound have been evaluated against Plasmodium falciparum, with some showing significant activity in vitro. The mechanism often involves inhibition of key enzymes or pathways critical for parasite survival .

Structure-Activity Relationships (SAR)

The biological activity of this compound is heavily influenced by its structural components:

- Difluoromethyl Group : This group enhances lipophilicity and improves binding affinity to biological targets.

- Chloro Substitution : The presence of chlorine can modulate the electronic properties of the molecule, impacting its interaction with enzymes and receptors.

Research indicates that modifications to these groups can lead to variations in potency and selectivity against specific pathogens .

Case Studies

Several case studies highlight the biological efficacy of compounds related to this compound:

- Study on Antifungal Activity : A series of pyrazole carboxamides were synthesized and tested against multiple fungal strains. The study concluded that compounds with the difluoromethyl substitution exhibited superior antifungal properties compared to their non-fluorinated counterparts .

- Antimalarial Screening : In a high-throughput screening effort against P. falciparum, several pyrazole derivatives showed promising results, with some achieving low nanomolar EC50 values, indicating strong antimalarial activity and potential for further development .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Chloro-1-(difluoromethyl)-1H-pyrazol-3-amine, and how are intermediates characterized?

- Methodological Answer : The compound is synthesized via multi-step protocols involving halogenation and amination. For example, copper-catalyzed cross-coupling reactions (e.g., using copper(I) bromide and cesium carbonate) under inert conditions are common. Intermediates are purified via column chromatography (e.g., using ethyl acetate/hexane gradients) and characterized using -NMR, -NMR, and HRMS to confirm molecular weights and structural integrity . Parallel routes may involve cyclopropaneamine derivatives or morpholine-containing scaffolds, with yields optimized by adjusting reaction times (e.g., 48 hours at 35°C) .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer : Structural validation relies on -NMR (e.g., δ 8.87 ppm for pyridine protons) and -NMR to assign carbon environments. Single-crystal X-ray diffraction (SCXRD) is critical for resolving stereochemistry and bond angles (e.g., triclinic crystal system with α = 109.2°, β = 111.4°, γ = 98.0°). Data collection via Bruker APEXII diffractometers and refinement using software like SHELXL ensures accuracy . IR spectroscopy (e.g., absorption at 3298 cm for N-H stretches) further confirms functional groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

- Methodological Answer : Yield optimization involves systematic screening of catalysts (e.g., cesium carbonate vs. potassium carbonate), solvents (DMSO vs. DMF), and temperatures. For example, substituting copper(I) bromide with palladium catalysts may enhance coupling efficiency. Computational tools like quantum chemical reaction path searches (e.g., ICReDD’s workflow) predict optimal conditions by modeling transition states, reducing trial-and-error experimentation .

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved during structural analysis?

- Methodological Answer : Discrepancies in NMR assignments arise from solvent effects or dynamic processes. Use deuterated solvents (CDCl, DMSO-d) for consistency. 2D NMR techniques (HSQC, HMBC) resolve overlapping signals by correlating - couplings. For ambiguous cases, compare experimental data with DFT-calculated chemical shifts or cross-validate via X-ray crystallography .

Q. What computational strategies are effective in designing bioactive derivatives of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking screens derivatives against target proteins (e.g., antimicrobial enzymes) to prioritize synthesis. Machine learning models trained on existing SAR data identify substituents (e.g., trifluoromethyl or morpholine groups) that enhance binding affinity .

Q. What challenges arise in resolving the crystal structure of halogenated pyrazole derivatives?

- Methodological Answer : Heavy atoms (e.g., chlorine, fluorine) cause electron density distortions, complicating SCXRD refinement. High-resolution data (≤0.8 Å) and twinning corrections are essential. For disordered regions, iterative refinement with restraints on bond lengths/angles improves model accuracy. Synchrotron radiation sources enhance weak diffraction signals .

Q. How is the biological activity of this compound evaluated in antimicrobial studies?

- Methodological Answer : Derivatives are tested against Gram-positive/negative bacteria via MIC assays. Structure-activity relationship (SAR) studies correlate substituent effects (e.g., electron-withdrawing groups at the pyrazole 4-position) with potency. Time-kill kinetics and biofilm inhibition assays further characterize bactericidal mechanisms. Cytotoxicity is assessed using mammalian cell lines (e.g., HEK293) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.